RUTHENIUM II CYCLOOCTADIENE BIS-(2,2,6,6-TETRAMETHYLHEPTANEDIONATE) RUTHENIUM II CYCLOOCTADIENE BIS-(2,2,6,6-TETRAMETHYLHEPTANEDIONATE)
Brand Name: Vulcanchem
CAS No.: 12289-94-0
VCID: VC0078107
InChI: InChI=1S/C8H12.2C4H7.Ru/c1-2-4-6-8-7-5-3-1;2*1-4(2)3;/h1-2,7-8H,3-6H2;2*1-2H2,3H3;/q;2*-1;+2/b2-1-,8-7-;;;
SMILES: CC(=C)[CH2-].CC(=C)[CH2-].C1CC=CCCC=C1.[Ru+2]
Molecular Formula: C8H14Ru.C8H12
Molecular Weight: 319.4 g/mol

RUTHENIUM II CYCLOOCTADIENE BIS-(2,2,6,6-TETRAMETHYLHEPTANEDIONATE)

CAS No.: 12289-94-0

Main Products

VCID: VC0078107

Molecular Formula: C8H14Ru.C8H12

Molecular Weight: 319.4 g/mol

RUTHENIUM II CYCLOOCTADIENE BIS-(2,2,6,6-TETRAMETHYLHEPTANEDIONATE) - 12289-94-0

CAS No. 12289-94-0
Product Name RUTHENIUM II CYCLOOCTADIENE BIS-(2,2,6,6-TETRAMETHYLHEPTANEDIONATE)
Molecular Formula C8H14Ru.C8H12
Molecular Weight 319.4 g/mol
IUPAC Name (1Z,5Z)-cycloocta-1,5-diene;2-methanidylprop-1-ene;ruthenium(2+)
Standard InChI InChI=1S/C8H12.2C4H7.Ru/c1-2-4-6-8-7-5-3-1;2*1-4(2)3;/h1-2,7-8H,3-6H2;2*1-2H2,3H3;/q;2*-1;+2/b2-1-,8-7-;;;
Standard InChIKey POYBJJLKGYXKJH-PHFPKPIQSA-N
Isomeric SMILES CC(=C)[CH2-].CC(=C)[CH2-].C1/C=C\CC/C=C\C1.[Ru+2]
SMILES CC(=C)[CH2-].CC(=C)[CH2-].C1CC=CCCC=C1.[Ru+2]
Canonical SMILES CC(=C)[CH2-].CC(=C)[CH2-].C1CC=CCCC=C1.[Ru+2]
PubChem Compound 15977759
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator